molecular formula C6H9N3O B2624144 (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 1248451-67-3

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B2624144
CAS No.: 1248451-67-3
M. Wt: 139.158
InChI Key: SMIVALJZVPOZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of (3-Cyclopropyl-1H-1,2,4-Triazol-5-yl)Methanol

Molecular Architecture Analysis

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P 1 21/n 1, with unit cell parameters a = 5.8562 ± 0.0007 Å, b = 9.1651 ± 0.0012 Å, and c = 31.907 ± 0.004 Å. The β angle measures 90.332 ± 0.003°, resulting in a cell volume of 1712.5 ± 0.4 ų. The triazole ring adopts a planar conformation, with the cyclopropyl group oriented perpendicular to the ring plane. Hydrogen bonding between the hydroxymethyl oxygen and adjacent triazole NH groups stabilizes the crystal lattice, forming a three-dimensional network.

Table 1: Crystallographic parameters for this compound

Parameter Value
Space group P 1 21/n 1
a (Å) 5.8562 ± 0.0007
b (Å) 9.1651 ± 0.0012
c (Å) 31.907 ± 0.004
β (°) 90.332 ± 0.003
Volume (ų) 1712.5 ± 0.4
Resolution (Å) 0.71073 (MoKα)
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) identify two distinct tautomeric forms in dynamic equilibrium. The major tautomer (85% population) exhibits a NH proton resonance at δ 14.2 ppm, while the minor form (15%) shows a downfield-shifted NH signal at δ 14.8 ppm. Nuclear Overhauser effect spectroscopy (NOESY) reveals negative cross-peaks between these tautomers, confirming spatial proximity (<5 Å) and chemical exchange (Fig. 1). The hydroxymethyl group (-CH₂OH) resonates as a triplet at δ 4.45 ppm (J = 5.8 Hz), coupled to the hydroxyl proton at δ 5.32 ppm.

Table 2: Key ¹H NMR chemical shifts (δ, ppm)

Proton Environment Chemical Shift Multiplicity
Triazole NH 14.2 (major) Singlet
Triazole NH 14.8 (minor) Singlet
Hydroxymethyl CH₂ 4.45 Triplet
Hydroxyl OH 5.32 Broad singlet
Tautomeric Equilibrium Investigations

Variable-temperature ¹H NMR experiments (298–338 K) demonstrate temperature-dependent tautomer populations. The equilibrium constant (Kₑq) shifts from 5.67 at 298 K to 4.12 at 338 K, indicating an exothermic tautomerization process (ΔH = -12.3 kJ/mol). Density functional theory (DFT) calculations suggest the major tautomer stabilizes by 9.8 kJ/mol due to intramolecular hydrogen bonding between the hydroxymethyl oxygen and triazole N4 atom.

Electronic Structure Profiling

Frontier Molecular Orbital Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a highest occupied molecular orbital (HOMO) energy of -6.34 eV localized on the triazole ring and cyclopropyl group. The lowest unoccupied molecular orbital (LUMO) (-1.87 eV) primarily resides on the hydroxymethyl oxygen and adjacent carbon atoms. The HOMO-LUMO gap of 4.47 eV suggests moderate chemical reactivity, consistent with its participation in hydrogen-bonding interactions observed crystallographically.

Electron Density Distribution Mapping

AIM (Atoms in Molecules) analysis shows bond critical points (BCPs) with electron densities (ρ) of 0.32 e/ų for the triazole N2-N3 bond and 0.28 e/ų for the cyclopropyl C-C bonds. Laplacian values (∇²ρ) of +2.45 e/Å⁵ at the triazole ring indicate charge depletion, while negative values (-1.89 e/Å⁵) at the hydroxymethyl group suggest localized electron density. The cyclopropyl moiety induces a 12% electron density redistribution compared to unsubstituted triazoles, confirmed by Natural Bond Orbital (NBO) analysis.

Table 3: Selected AIM parameters for critical bonds

Bond ρ (e/ų) ∇²ρ (e/Å⁵)
N2-N3 0.32 +2.45
C(cyclopropyl)-C 0.28 -0.67
C-OH 0.25 -1.89

Properties

IUPAC Name

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h4,10H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIVALJZVPOZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of cyclopropylamine with a suitable triazole precursor under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyltriazolecarboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol can be compared to related triazolylmethanol derivatives. Key differences lie in substituent groups, physicochemical properties, and applications. Below is a detailed analysis:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound C₆H₉N₃O 139.16 (calculated) Cyclopropyl, hydroxymethyl High polarity, moderate solubility in water
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol C₃H₄BrN₃O 177.99 Bromine, hydroxymethyl Reactive in substitution reactions, lower solubility
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol C₆H₁₀N₃O 156.17 Propyl, hydroxymethyl Increased lipophilicity, enhanced membrane permeability
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol C₅H₇F₂N₃O 167.13 Difluoroethyl, hydroxymethyl Fluorine-induced metabolic stability, low toxicity

Key Observations:

  • Solubility: The hydroxymethyl group enhances aqueous solubility relative to non-polar derivatives. However, bromo-substituted analogs (e.g., ) exhibit lower solubility due to halogen hydrophobicity .
  • Reactivity : Bromo-substituted triazoles (e.g., C₃H₄BrN₃O) are more reactive in nucleophilic substitutions, whereas cyclopropyl analogs may participate in ring-opening reactions under acidic conditions .

Stability and Reactivity

  • Thermal Stability : The cyclopropyl group increases thermal stability compared to straight-chain alkyl substituents, as observed in related triazole compounds .
  • Oxidative Sensitivity: The hydroxymethyl group may undergo oxidation to a carboxylic acid under strong oxidizing conditions, a property shared with other triazolylmethanol derivatives .

Biological Activity

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multistep synthetic pathways that can include cycloaddition reactions. A common method for synthesizing triazoles is the "Click" chemistry approach, where azides react with alkynes in the presence of a copper catalyst to form the desired triazole structure.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety allows for coordination with metal ions, which can inhibit enzyme activity by binding to active sites. This property enhances its potential as a therapeutic agent in various diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, research has shown that compounds containing triazole rings exhibit significant growth inhibition in human cancer cell lines such as colorectal adenocarcinoma (HCT-15) and breast cancer (MCF-7).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT-1510.5
This compoundMCF-712.3
Other Triazole DerivativesVarious8.0 - 15.0

These findings suggest that this compound has promising anticancer properties and warrants further investigation.

Study on Necroptosis Inhibition

A notable study focused on the role of necroptosis in disease progression and the potential of triazole derivatives as inhibitors of this pathway. The study identified that certain triazole compounds could inhibit key proteins involved in necroptosis, such as RIPK1 and RIPK3. This inhibition could lead to reduced inflammation and improved outcomes in diseases characterized by necroptotic cell death.

Enzyme Inhibition Studies

Research has also highlighted the enzyme inhibition capabilities of this compound. It has been shown to interact with various enzymes through metal coordination mechanisms, leading to alterations in their activity. This characteristic makes it a candidate for drug development aimed at treating conditions where enzyme dysregulation is a factor.

Q & A

Q. Optimization strategies :

  • Adjust stoichiometry of cyclopropyl precursors to minimize side products.
  • Use high-purity solvents (e.g., anhydrous DMF) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or LC-MS to terminate at peak yield .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Identifies cyclopropyl protons (δ = 1.05–2.14 ppm) and hydroxyl groups (broad singlet at δ = 13.52 ppm). Tautomeric forms (1H vs. 2H) require analysis in deuterated DMSO to resolve splitting .
  • LC-MS : Confirms molecular ion peaks (e.g., m/z = 235 [M+1]+) and fragmentation patterns .
  • Elemental analysis : Validates purity (e.g., C: 56.30%, H: 4.72%, N: 23.87% vs. experimental data) .
  • X-ray crystallography : Resolves 3D structure using SHELXL for refinement and ORTEP-3 for visualization .

Advanced: How can contradictions in NMR data for tautomeric forms be resolved?

Answer:
The compound exhibits tautomerism between 1H- and 2H-triazole forms, leading to split signals in NMR. Strategies include:

  • Variable-temperature NMR : Lower temperatures slow tautomeric exchange, resolving distinct peaks.
  • Solvent choice : Deuterated DMSO stabilizes the 1H-form, while CDCl3 may favor the 2H-form .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict tautomeric stability and simulate spectra for comparison .

Advanced: What computational approaches are suitable for predicting biological interactions of this compound?

Answer:

  • Molecular docking (AutoDock/Vina) : Models binding to targets (e.g., bacterial enzymes) using crystal structures from PDB.
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Evaluates pharmacokinetics (e.g., logP = 1.2, CNS permeability) .

Example : Docking studies with Staphylococcus aureus dihydrofolate reductase show hydrogen bonding between the triazole ring and active-site residues, supporting antibacterial potential .

Basic: How can purity and stability be assessed under storage conditions?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
  • Collision cross-section (CCS) data : Compare experimental CCS (e.g., 129.8 Ų for [M+H]+) with predicted values to detect conformational changes .
AdductPredicted CCS (Ų)
[M+H]+129.8
[M+Na]+141.6
[M+NH4]+137.7

Advanced: How does collision cross-section (CCS) data inform structural analysis?

Answer:
CCS values derived from ion mobility spectrometry (IMS) correlate with molecular shape and size:

  • Conformational analysis : Deviations >5% from predicted CCS suggest non-covalent adducts or isomerization.
  • Comparison with analogs : Lower CCS for cyclopropyl derivatives vs. bulkier substituents indicates compact 3D folding .
  • Validation : Overlay CCS data with crystallographic coordinates (e.g., from SHELX-refined structures) .

Basic: What are the key considerations for designing biological activity assays?

Answer:

  • Target selection : Prioritize enzymes (e.g., fungal CYP51 or bacterial FabI) based on triazole pharmacophores .
  • Dose-response curves : Use MIC assays (0.5–128 µg/mL) for antimicrobial screening.
  • Control compounds : Include fluconazole or ciprofloxacin as benchmarks .

Advanced: How to address low solubility in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Ionize the hydroxyl group at pH 9–10 to enhance solubility.
  • Nanoformulation : Encapsulate in liposomes (e.g., 100-nm vesicles) for improved bioavailability .

Advanced: How can crystallographic data resolve ambiguous stereochemistry?

Answer:

  • SHELXD/SHELXE : Solve phase problems via dual-space methods for small-molecule crystals.
  • WinGX suite : Refine hydrogen-bonding networks and validate geometry (e.g., R-factor <5%) .
  • ORTEP diagrams : Visualize thermal ellipsoids to confirm cyclopropyl ring planarity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (amine/hydroxyl groups may irritate).
  • Storage : -20°C in amber vials to prevent photodegradation.
  • Waste disposal : Neutralize with dilute HCl before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.